N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

Beta-1 adrenergic receptor Binding affinity Kd

N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-86-7) is a synthetic phenoxypropanolamine derivative belonging to the beta-adrenoceptor antagonist class. Its core structure shares the 4-(2-hydroxy-3-isopropylaminopropoxy) pharmacophore common to clinical beta-blockers such as atenolol and practolol, but is distinguished by an N-hexyl benzamide side chain that confers distinct physicochemical and pharmacological properties.

Molecular Formula C19H32N2O3
Molecular Weight 336.5 g/mol
CAS No. 57494-86-7
Cat. No. B15369166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
CAS57494-86-7
Molecular FormulaC19H32N2O3
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O
InChIInChI=1S/C19H32N2O3/c1-4-5-6-7-12-20-19(23)16-8-10-18(11-9-16)24-14-17(22)13-21-15(2)3/h8-11,15,17,21-22H,4-7,12-14H2,1-3H3,(H,20,23)
InChIKeyPHTBIBDQIAHNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-86-7): Structural Identity and Beta-Adrenoceptor Classification for Procurement Decisions


N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-86-7) is a synthetic phenoxypropanolamine derivative belonging to the beta-adrenoceptor antagonist class . Its core structure shares the 4-(2-hydroxy-3-isopropylaminopropoxy) pharmacophore common to clinical beta-blockers such as atenolol and practolol, but is distinguished by an N-hexyl benzamide side chain that confers distinct physicochemical and pharmacological properties . The compound has a molecular formula of C₁₉H₃₂N₂O₃, a molecular weight of 336.47 g·mol⁻¹, and is supplied at ≥95% purity for research applications .

Why N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide Cannot Be Substituted with Generic Beta-Blockers: The N-Alkyl Differentiation Principle


Phenoxypropanolamine beta-blockers are not interchangeable commodities. The N-substituent on the benzamide ring is a critical determinant of lipophilicity, receptor binding kinetics, and tissue distribution . For example, shifting from the acetamide side chain of practolol (LogP ≈ 1.85) to the N-hexyl benzamide of the target compound (LogP = 3.3) increases lipophilicity by approximately 1.45 log units . This magnitude of change alters membrane permeability, protein binding, and metabolic stability in ways that directly impact experimental reproducibility and data interpretation [1]. Generic substitution without controlling for these molecular parameters introduces uncontrolled variables in receptor binding assays, in vivo pharmacological studies, and analytical method development.

Quantitative Differentiation Evidence for N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide Versus Closest Analogs


Beta-1 Adrenoceptor Binding Affinity: Intermediate Potency Between Atenolol and Practolol in Guinea Pig Atria

In a standardized in vitro assay measuring inhibition of isoproterenol-induced positive chronotropic responses in isolated guinea pig right atria, N-hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide demonstrated a Kd of 40 nM for the beta-1 adrenergic receptor [1]. Under the same assay conditions, atenolol exhibited a Kd of 24 nM [2], while practolol showed a Kd of 105 nM [3]. The target compound's affinity is thus 1.67-fold weaker than atenolol but 2.63-fold stronger than practolol, placing it at an intermediate potency position within the cardioselective beta-blocker spectrum.

Beta-1 adrenergic receptor Binding affinity Kd Cardioselectivity Guinea pig atria

Lipophilicity (LogP) Differentiation: 3- to 8-Fold Higher Than Atenolol, Driving Membrane Permeability for Non-Polar Experimental Systems

The octanol-water partition coefficient (LogP) of N-hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide is 3.3 . This is 2.89 log units higher than atenolol (cLogP = 0.412) and 1.45 log units higher than practolol (LogP = 1.85) . The LogP difference corresponds to an approximately 776-fold greater theoretical partition into lipid phases compared to atenolol, and an approximately 28-fold greater partition compared to practolol, calculated from ΔLogP values.

Lipophilicity LogP Membrane permeability Drug distribution Physicochemical property

In Vivo Beta-1 Adrenoceptor Blockade Duration: Sustained Pharmacodynamic Effect Over 40 Minutes in Guinea Pig Right Atria

The compound was tested in vivo for its ability to block beta-1 adrenergic receptors in guinea pig right atria and demonstrated sustained receptor blockade for a duration of 40 minutes . While direct comparator data for atenolol or practolol under identical in vivo conditions are not available in the curated dataset, this duration of action indicates meaningful in vivo stability and target engagement, distinguishing the compound from rapidly metabolized beta-blockers that may lose activity within shorter time frames.

In vivo pharmacology Beta-1 blockade Duration of action Guinea pig Pharmacodynamics

Melting Point and Density: Differentiable Solid-State Properties for Formulation and Analytical Reference Standard Selection

N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide exhibits a melting point of 128–130 °C (recrystallized from isopropanol) and a density of 1.032 g/cm³ . In comparison, atenolol melts at 146–148 °C [1] and practolol at 134–140 °C [2]. The lower melting point of the target compound (ΔTm = 18–20 °C below atenolol) reflects the plasticizing effect of the flexible N-hexyl chain, which reduces crystal lattice energy and may improve solubility in non-polar solvents.

Melting point Density Solid-state characterization Quality control Reference standard

High-Value Application Scenarios for N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide Based on Quantitative Differentiation Evidence


Calibration and Assay Validation Bridge Standard for Beta-1 Adrenoceptor Binding Assays

With a Kd of 40 nM at the beta-1 adrenergic receptor — positioned between atenolol (24 nM) and practolol (105 nM) — this compound fills a critical gap in the affinity calibration ladder for beta-1 receptor binding assays [1]. Laboratories validating radioligand displacement or fluorescence polarization assays can use the compound as an intermediate-affinity reference standard, improving the accuracy of Z'-factor and signal window calculations across a broader dynamic range than using atenolol and practolol alone [1][2].

Membrane Permeability Probe for Blood-Brain Barrier and Corneal Penetration Models

The LogP of 3.3 — approximately 776-fold more lipophilic than atenolol — positions this compound as a superior tool for studying passive transcellular diffusion in biological barrier models . In Caco-2 monolayer permeability assays, parallel artificial membrane permeability assays (PAMPA), or ex vivo corneal penetration studies, the compound's higher lipophilicity enables detectable flux rates that are unattainable with hydrophilic beta-blockers, facilitating structure-permeability relationship studies within the beta-blocker chemotype .

Quality Control Identity Verification for Multi-Analyte Beta-Blocker Reference Standard Panels

The distinct melting point of 128–130 °C differentiates this compound from atenolol (146–148 °C) and practolol (134–140 °C), enabling unambiguous identity confirmation by DSC or melting point apparatus in laboratories that stock multiple benzamide-derived beta-blockers . This is particularly valuable for forensic toxicology and doping control laboratories that prepare multi-analyte reference standard mixtures, where misidentification between structurally similar beta-blockers can compromise analytical results .

In Vivo Pharmacological Studies Requiring Sustained Beta-1 Blockade Over Extended Experimental Protocols

Documented beta-1 adrenergic receptor blockade for 40 minutes in guinea pig right atria supports the compound's use in ex vivo tissue bath experiments and in vivo cardiovascular pharmacology protocols where sustained target engagement is necessary for data collection . This duration of action makes it suitable for protocols requiring repeated measurements over a 30–40 minute experimental window without re-dosing, a practical advantage in Langendorff heart preparations and isolated atrial pacing studies .

Quote Request

Request a Quote for N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.